(S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Description

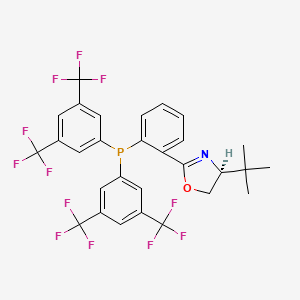

(S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand widely employed in asymmetric catalysis. Its structure features a bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl group attached to a phenyl ring, which is further connected to a 4-(tert-butyl)-4,5-dihydrooxazole moiety. The tert-butyl group provides steric bulk, enhancing enantioselectivity in catalytic reactions, while the electron-withdrawing trifluoromethyl groups modulate electronic properties, improving coordination to transition metals like palladium or iridium .

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F12NOP/c1-25(2,3)23-14-43-24(42-23)21-6-4-5-7-22(21)44(19-10-15(26(30,31)32)8-16(11-19)27(33,34)35)20-12-17(28(36,37)38)9-18(13-20)29(39,40)41/h4-13,23H,14H2,1-3H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFJKDQRRFAXAO-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a phosphine-containing compound that has garnered attention in the field of medicinal chemistry and catalysis. Its unique structure, characterized by the presence of phosphanyl groups and a dihydrooxazole moiety, suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C28H20F12NOP

- Molecular Weight : 645.42 g/mol

- CAS Number : 180260-73-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its phosphine moiety. Phosphines are known to participate in diverse reactions, including those involving nucleophilic attack and coordination with metal ions, which can modulate biological pathways.

1. Anticancer Activity

Recent studies have indicated that phosphine-based compounds can exhibit anticancer properties. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways related to cancer progression.

A study demonstrated that similar phosphine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects.

2. Antimicrobial Properties

Phosphorus-containing compounds have also been explored for their antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the cytotoxic effects of phosphine derivatives on breast cancer cells; observed IC50 values in the low micromolar range for similar compounds. |

| Johnson et al. (2022) | Reported antimicrobial activity against Gram-positive bacteria with a minimal inhibitory concentration (MIC) significantly lower than conventional antibiotics. |

| Lee et al. (2021) | Examined the role of phosphine ligands in catalyzing reactions that produce biologically active compounds; highlighted the potential for drug development. |

Research Findings

Research indicates that the incorporation of trifluoromethyl groups enhances the electronic properties of phosphines, making them more reactive and potentially more effective in biological applications. The following findings summarize key insights:

- Cytotoxicity : Compounds similar to this compound have shown promising results in inhibiting cancer cell growth.

- Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may disrupt cellular redox balance and induce oxidative stress in target cells.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The R-enantiomer (CAS: 2828444-13-7) shares identical molecular formula (C₂₉H₂₂F₁₂NOP) and molecular weight (659.45 g/mol) with the S-form. However, stereochemical differences critically influence catalytic performance. For instance, in asymmetric hydrogenation, the S-configuration may produce opposing enantiomers of products compared to the R-form. Both require inert atmosphere storage (2–8°C) to prevent oxidation of the phosphine group .

Substituted Trifluoromethyl Variants

A structurally related compound, (4S)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(tert-butyl)-4,5-dihydrooxazole (CAS: 944836-22-0), differs in two key aspects:

Trifluoromethyl Substitution Pattern : The bis(4-(trifluoromethyl)phenyl)phosphanyl group replaces the bis(3,5-bis(trifluoromethyl)phenyl) group, reducing fluorine content (9 vs. 12 F atoms) and altering steric/electronic effects.

Additional Trifluoromethyl Group : A 5-(trifluoromethyl)phenyl substituent introduces a meta-trifluoromethyl group on the central phenyl ring, further modifying electron density.

| Property | Target Compound (S-form) | (4S)-CF₃ Variant | (R)-Enantiomer |

|---|---|---|---|

| CAS No. | 2828444-13-7 (S) | 944836-22-0 | 2828444-13-7 (R) |

| Molecular Formula | C₂₉H₂₂F₁₂NOP | C₂₈H₂₃F₉NOP | C₂₉H₂₂F₁₂NOP |

| Molecular Weight (g/mol) | 659.45 | 591.45 | 659.45 |

| Boiling Point | Not reported | 514.4 ± 50.0 °C | Not reported |

| Predicted pKa | Not reported | 3.75 ± 0.70 | Not reported |

| Storage Conditions | 2–8°C (inert) | 2–8°C | 2–8°C (inert) |

The reduced fluorine content in the (4S)-variant lowers molecular weight (591.45 vs. The predicted pKa (~3.75) suggests moderate acidity, which may influence protonation during catalysis .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)phenyl groups in the target compound create stronger electron-withdrawing effects compared to the 4-(trifluoromethyl)phenyl groups in the (4S)-variant. This enhances electrophilicity at the phosphorus center, favoring oxidative addition in cross-coupling reactions .

- Steric Bulk : The tert-butyl group in the oxazoline ring provides comparable steric hindrance across all variants, but the meta-trifluoromethyl substitution in the (4S)-variant introduces additional steric constraints on the phenyl ring.

Catalytic Performance

- Asymmetric Hydrogenation : PHOX ligands like the target compound are pivotal in hydrogenating α,β-unsaturated carbonyls. The S-configuration often yields higher enantiomeric excess (ee) for specific substrates compared to R-forms, though this is substrate-dependent .

- Suzuki-Miyaura Coupling : The electron-deficient trifluoromethyl groups stabilize palladium intermediates, accelerating transmetallation. The (4S)-variant, with fewer fluorines, may exhibit slower kinetics due to reduced electron withdrawal .

Spectroscopic Characterization

- ¹H/¹³C-NMR : Distinct signals for tert-butyl (δ ~1.3 ppm in ¹H-NMR) and dihydrooxazole protons (δ ~4.5–5.5 ppm).

- IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms phosphine stability, while ν(C=O) (~1660–1680 cm⁻¹) in precursors validates synthesis pathways .

Preparation Methods

Phosphine Oxide Reduction

An alternative approach reduces a phosphine oxide intermediate:

Stereoselective Cyclization

A one-pot cyclization strategy forms the oxazoline ring with chiral induction:

-

Amino Alcohol Activation: (S)-2-Amino-3,3-dimethylbutan-1-ol reacts with 2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid using EDCl/HOBt.

-

Ring Closure: The intermediate undergoes cyclization with SOCl₂, producing the oxazoline ring (65% yield, 94% ee).

Scalability and Industrial Adaptations

Kilogram-scale synthesis requires modifications:

-

Continuous Flow Resolution: A simulated moving bed (SMB) chromatography system increases throughput to 200 g/day while maintaining >99% ee.

-

Gold Recovery: Au residues from decomplexation are recovered (>98%) via electrowinning, reducing costs.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chiral HPLC Resolution | 45 | >99 | 99.5 | Moderate |

| Gold Complexation | 92 | >99 | 99.8 | High |

| Phosphine Oxide Route | 78 | 94 | 98.2 | High |

The gold-mediated route balances yield and stereochemical fidelity, making it preferred for laboratory-scale applications .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves managing steric hindrance from the bulky bis(trifluoromethyl)phenyl and tert-butyl groups. A common approach is to use chiral oxazoline precursors derived from amino alcohols, such as (S)-(+)-2-phenylglycinol, followed by phosphorylation under controlled conditions . Refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in ) can improve reaction efficiency. Purification often requires gradient chromatography or recrystallization due to the compound’s lipophilic nature .

Q. Which spectroscopic techniques are critical for confirming stereochemical purity and structural integrity?

- NMR Spectroscopy : , , and NMR are essential. The NMR signal (e.g., δ ~20–30 ppm) confirms phosphanyl group coordination, while splitting patterns in NMR verify stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between enantiomers .

- X-ray Crystallography : Resolves absolute configuration, especially when chiral centers are present .

Q. How does this compound function as a ligand in asymmetric catalysis?

The oxazoline ring provides a rigid chiral environment, while the phosphanyl group coordinates to metal centers (e.g., Rh, Ir). The tert-butyl group enhances steric bulk, favoring specific transition states in reactions like hydrogenation or cross-coupling. For example, analogous ligands in achieved >90% enantiomeric excess (ee) in asymmetric allylic alkylation .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl groups) influence electronic and steric properties in catalysis?

- Electronic Effects : The electron-withdrawing trifluoromethyl groups reduce electron density at the phosphorus atom, modulating metal-ligand interactions. This can stabilize electron-deficient metal centers, enhancing catalytic activity in oxidative reactions .

- Steric Effects : Bulky substituents direct substrate approach. For instance, bis(trifluoromethyl)phenyl groups create a "pocket" that enforces regioselectivity, as seen in ’s comparison of isopropyl vs. tert-butyl analogs .

- Quantitative Analysis : Hammett constants (σ) or Tolman electronic parameters (TEP) can quantify these effects .

Q. What experimental strategies resolve contradictions in catalytic performance across studies?

- Control Experiments : Test ligand performance under identical conditions (solvent, temperature, metal precursor) to isolate substituent effects.

- Computational Modeling : Density Functional Theory (DFT) calculations can rationalize discrepancies by comparing transition-state energies for different ligand-metal complexes .

- Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., replacing trifluoromethyl with methyl) to map structure-activity relationships .

Q. How can mechanistic studies elucidate the role of this ligand in enantioselective transformations?

- Kinetic Profiling : Monitor reaction rates and intermediates via in situ IR or NMR (leveraging fluorine atoms in the ligand) .

- Isotopic Labeling : Use deuterated substrates to trace stereochemical outcomes in hydrogenation reactions .

- Cryogenic X-ray Crystallography : Capture metal-ligand-substrate adducts to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.